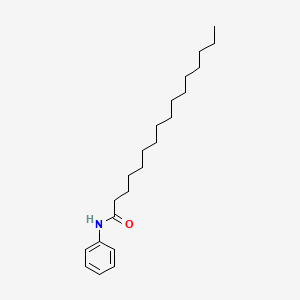
3,3,3-三氟-2-甲氧基-2-苯基丙酰氯
描述
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is an organic compound with the molecular formula C₁₀H₈ClF₃O₂. It is a derivative of propanoyl chloride, featuring a trifluoromethyl group, a methoxy group, and a phenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of novel drug candidates and intermediates.
Material Science: In the synthesis of fluorinated materials with unique properties.
Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.
生化分析
Biochemical Properties
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the derivatization of enantiomeric purity of alcohols and amines by gas chromatography . It interacts with various enzymes and proteins, including those involved in the synthesis of natural products and pheromones. The nature of these interactions often involves the formation of covalent bonds with the target molecules, leading to the formation of stable derivatives that can be analyzed using chromatographic techniques .
Cellular Effects
The effects of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .
Molecular Mechanism
At the molecular level, 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, and either inhibit or activate their activity. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as cell death and tissue damage .
Metabolic Pathways
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, where it can impact cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride typically involves the reaction of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
C₁₀H₈ClF₃O₃+SOCl₂→C₁₀H₈ClF₃O₂+SO₂+HCl
Industrial Production Methods
In an industrial setting, the production of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product purity and yield.
化学反应分析
Types of Reactions
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl₃) or other Lewis acids.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
作用机制
The mechanism of action of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
- 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
- 3,3,3-Trifluoro-2-methoxy-2-phenylpropanol
- 3,3,3-Trifluoro-2-methoxy-2-phenylpropylamine
Uniqueness
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is unique due to its acyl chloride functional group, which makes it highly reactive and versatile in organic synthesis. The presence of the trifluoromethyl group also enhances its chemical stability and imparts distinct electronic properties compared to its analogs.
属性
IUPAC Name |
3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORVUMOXXAMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64312-89-6, 40793-68-8 | |
| Record name | α-Methoxy-α-trifluoromethylphenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-1-Methoxy-1-(trifluoromethyl)phenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was (2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride utilized in the research paper?
A1: The research paper describes the use of (2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride to determine the absolute configuration of a chiral pyrrolopiperidine derivative []. The researchers reacted their synthesized octahydro-3H-pyrrolo[3,4-c]pyridin-3-one with (R)-(−)-Mosher acid chloride. The resulting product, (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate, allowed them to deduce the absolute configuration of the starting pyrrolopiperidine fragment by analyzing the crystal structure and correlating it with the known configuration of the (R)-Mosher acid chloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



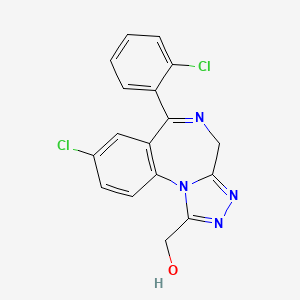
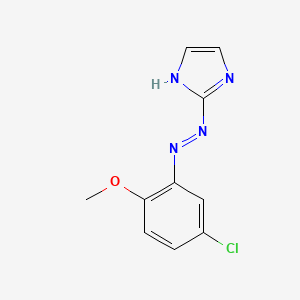
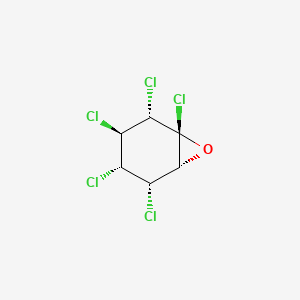
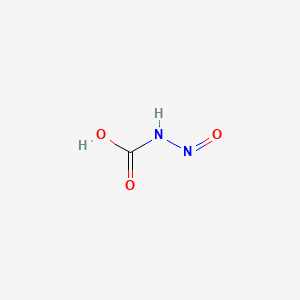
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
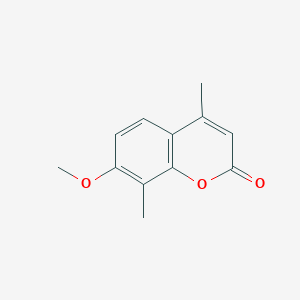


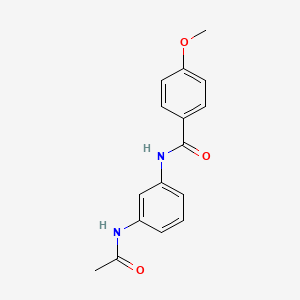

![Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-](/img/structure/B1219658.png)
![3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B1219660.png)
